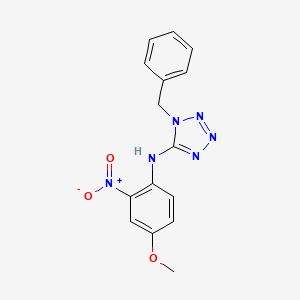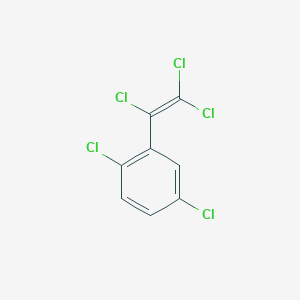
1,4-Dichloro-3-(trichlorovinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-3-(trichlorovinyl)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 1 and 4 positions, and a trichlorovinyl group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dichloro-3-(trichlorovinyl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the chlorination of 1,4-dichlorobenzene using ferric chloride as a catalyst. The reaction proceeds as follows:
C6H4Cl2+Cl2→C6H3Cl3+HCl
The trichlorovinyl group can be introduced through further chlorination and subsequent reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The use of ferric chloride as a catalyst is common, and the reaction conditions are optimized to achieve high yields and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-3-(trichlorovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic compounds.
Oxidation Reactions: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction Reactions: Reduction of the trichlorovinyl group can lead to the formation of less chlorinated vinyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Hydrogen gas (H_2) with a palladium catalyst.
Major Products Formed
Substitution: Phenolic compounds.
Oxidation: Quinones.
Reduction: Less chlorinated vinyl derivatives.
Aplicaciones Científicas De Investigación
1,4-Dichloro-3-(trichlorovinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: Utilized in the production of pesticides, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-3-(trichlorovinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules and exert toxic effects. The pathways involved include oxidative stress, disruption of cellular signaling, and interference with normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichlorobenzene: A simpler chlorinated benzene derivative used as a disinfectant and deodorant.
1,3-Dichlorobenzene: Another isomer with different chemical properties and applications.
1,2,4-Trichlorobenzene: A trichlorinated benzene derivative with distinct uses in industry.
Uniqueness
1,4-Dichloro-3-(trichlorovinyl)benzene is unique due to the presence of both dichloro and trichlorovinyl groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts.
Propiedades
IUPAC Name |
1,4-dichloro-2-(1,2,2-trichloroethenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl5/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIXZBHLSJWHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=C(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347624 |
Source


|
| Record name | Benzene, 1,4-dichloro-2-(trichloroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88218-49-9 |
Source


|
| Record name | Benzene, 1,4-dichloro-2-(trichloroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

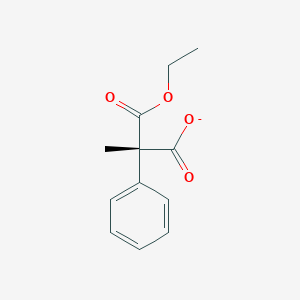


![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)
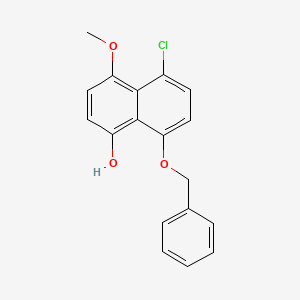
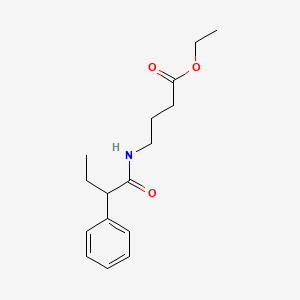

![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)

![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)

![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
